molecular formula C8H8ClN3 B11909278 6-Chloro-5,7-dimethyl-3H-imidazo[4,5-b]pyridine

6-Chloro-5,7-dimethyl-3H-imidazo[4,5-b]pyridine

Cat. No.: B11909278
M. Wt: 181.62 g/mol
InChI Key: JRZHHMWXLTYPJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-5,7-dimethyl-3H-imidazo[4,5-b]pyridine is a heterocyclic compound that belongs to the imidazo[4,5-b]pyridine family This compound is characterized by its fused bicyclic structure, which includes both an imidazole and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-5,7-dimethyl-3H-imidazo[4,5-b]pyridine typically involves the condensation of 5,7-dimethyl-2,3-diaminopyridine with a suitable chlorinating agent. One common method includes the use of phosphorus oxychloride (POCl3) as the chlorinating agent under reflux conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the desired imidazo[4,5-b]pyridine structure.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of less hazardous reagents and solvents, can improve the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions: 6-Chloro-5,7-dimethyl-3H-imidazo[4,5-b]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The methyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The imidazole ring can be reduced to form dihydroimidazole derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydride) can facilitate substitution.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed:

  • Substituted imidazo[4,5-b]pyridines
  • Oxidized derivatives (e.g., aldehydes, carboxylic acids)
  • Reduced derivatives (e.g., dihydroimidazoles)

Scientific Research Applications

6-Chloro-5,7-dimethyl-3H-imidazo[4,5-b]pyridine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Its derivatives exhibit antimicrobial and antiviral activities, making it a potential candidate for drug development.

    Medicine: Research has shown its potential as an anti-inflammatory and anticancer agent.

    Industry: It is used in the development of agrochemicals and materials science due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-Chloro-5,7-dimethyl-3H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to inhibit bacterial enzymes, disrupting essential metabolic pathways. In cancer research, it has been found to induce apoptosis in cancer cells by targeting specific signaling pathways.

Comparison with Similar Compounds

  • 6-Bromo-5,7-dimethyl-3H-imidazo[4,5-b]pyridine
  • 6-Fluoro-5,7-dimethyl-3H-imidazo[4,5-b]pyridine
  • 6-Methyl-5,7-dimethyl-3H-imidazo[4,5-b]pyridine

Comparison: 6-Chloro-5,7-dimethyl-3H-imidazo[4,5-b]pyridine is unique due to the presence of the chlorine atom, which influences its reactivity and biological activity. Compared to its bromo and fluoro analogs, the chloro derivative often exhibits different pharmacokinetic properties and potency in biological assays. The methyl analog, lacking a halogen, shows distinct chemical behavior and applications.

Properties

Molecular Formula

C8H8ClN3

Molecular Weight

181.62 g/mol

IUPAC Name

6-chloro-5,7-dimethyl-1H-imidazo[4,5-b]pyridine

InChI

InChI=1S/C8H8ClN3/c1-4-6(9)5(2)12-8-7(4)10-3-11-8/h3H,1-2H3,(H,10,11,12)

InChI Key

JRZHHMWXLTYPJX-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=NC(=C1Cl)C)N=CN2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.